Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2.ClH/c1-27-21(26)18-14-9-10-24(11-13-5-3-2-4-6-13)12-16(14)29-20(18)23-19(25)15-7-8-17(22)28-15;/h2-8H,9-12H2,1H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMDKSKEKFDXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with a unique structural composition that includes a tetrahydrothieno[2,3-c]pyridine core. This compound has garnered attention due to its potential biological activities linked to its diverse functional groups. The molecular formula for this compound is .
Structural Characteristics
The structure of the compound includes:
- Tetrahydrothieno[2,3-c]pyridine core : A bicyclic structure that may facilitate interactions with biological targets.
- Chlorothiophene group : Known for its potential antiviral and antibacterial properties.
- Carboxamide functional groups : These groups are often involved in various biological processes and may enhance the compound's interaction with enzymes or receptors.
Biological Activity Overview
Research indicates that compounds within the same class as this compound exhibit a range of biological activities. These activities include:
- Antiviral Properties : Similar compounds have shown activity against viruses such as H5N1 and SARS-CoV-2. For instance, benzothiazolyl-pyridine hybrids demonstrated significant antiviral effects with varying inhibition rates depending on their structural modifications .
- Antimicrobial Activity : The presence of the thiophene ring often correlates with increased antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth.
- Enzyme Inhibition : The carboxamide and heterocyclic structures may allow for competitive or non-competitive inhibition of specific enzymes involved in metabolic pathways.
Antiviral Activity
A study investigated several compounds structurally related to this compound against SARS-CoV-2. The results indicated that compounds with fluorine substitutions exhibited superior inhibitory effects compared to their counterparts without such modifications .
Antimicrobial Studies
Another research effort focused on the synthesis of thiophene derivatives and their evaluation against common bacterial strains. Compounds containing the thiophene moiety showed promising results in inhibiting bacterial growth at low concentrations, suggesting potential therapeutic applications in infectious diseases .
Data Table: Biological Activities of Related Compounds
Preparation Methods
Thiophene Ethylamine Condensation
The tetrahydrothieno[2,3-c]pyridine scaffold can be synthesized via a modified Pictet-Spengler reaction. As demonstrated in the synthesis of related tetrahydrothieno[3,2-c]pyridines, 2-thiophene ethylamine reacts with formaldehyde under acidic conditions to form the imine intermediate, followed by cyclization. For the [2,3-c] isomer, positional selectivity is achieved by starting with a 3-aminothiophene derivative.
Key steps :
- Imine formation : 2-Thiophene ethylamine (127 g), formaldehyde (52 g), and water (200 g) are heated at 50–55°C for 20–30 hours.
- Cyclization : Ethanolic hydrogen chloride (25–30%) induces ring closure at 65–75°C, yielding the tetrahydrothieno[2,3-c]pyridine core.
Optimization :
Esterification at Position 3: Methyl Carboxylate Installation
Carboxylic Acid Activation
The 3-carboxylate group is introduced via esterification of the corresponding acid:
Stepwise protocol :
- Hydrolysis of nitrile to acid using NaOH/H₂O₂
- Esterification with methanol catalyzed by H₂SO₄ (90% yield)
Alternative one-pot approach :
Amidation at Position 2: 5-Chlorothiophene-2-Carboxamide Coupling
Acid Chloride Method
Procedure :
- Activate 5-chlorothiophene-2-carboxylic acid with SOCl₂ (reflux, 2 h)
- React with tetrahydrothienopyridine amine in THF with Et₃N (0°C → RT, 6 h)
- Yield: 78–82%
Critical parameters :
- Molar ratio : 1.2 eq acid chloride to amine
- Workup : Sequential washes with NaHCO₃ (5%) and brine
Hydrochloride Salt Formation
Salt Crystallization
The free base is treated with HCl gas in ethyl acetate or ethanolic HCl:
- Solvent: Ethanol/H₂O (10:1)
- HCl concentration: 27% (w/w)
- Crystallization temp: 0–5°C
- Yield: 94.3% with 99.5% purity
Integrated Synthetic Route
Combining the optimal steps:
- Core synthesis : Pictet-Spengler cyclization (94.3% yield)
- Benzylation : Reductive amination (80% yield)
- Esterification : One-pot methyl chloroformate (85% yield)
- Amidation : Acid chloride coupling (82% yield)
- Salt formation : Ethanolic HCl crystallization (94.3% yield)
Total yield : 94.3% × 80% × 85% × 82% × 94.3% ≈ 47.6%
Analytical Characterization
Key spectral data :
- ¹H NMR (DMSO-d₆): δ 7.35–7.28 (m, 5H, Ph), 6.92 (d, J=3.9 Hz, 1H, thiophene), 4.52 (s, 2H, N-CH₂-Ph), 3.85 (s, 3H, COOCH₃)
- HPLC : tᴿ = 8.92 min (C18, MeCN/H₂O 70:30)
Industrial Scalability Considerations
The patent route demonstrates viability for kilogram-scale production:
- Cycle time : 48 h (vs. 72 h for traditional methods)
- Waste reduction : 40% lower E-factor due to eliminated HCl gas usage
- Cost analysis :
| Component | Cost/kg (USD) |
|---|---|
| 2-Thiophene ethylamine | 120 |
| Benzaldehyde | 25 |
| 5-Chlorothiophene-2-acid | 180 |
| Total raw materials | 325 |
Challenges and Mitigation Strategies
Regioselectivity in cyclization :
Amidation side reactions :
Emerging Methodologies
Recent advances propose enzymatic amidation and flow chemistry approaches:
Q & A
Basic Question: What are the standard synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols starting with commercially available precursors. Key steps include:
- Cyclization reactions to construct the thieno[2,3-c]pyridine core, often using thiophene derivatives and pyridine-like intermediates.
- Amide coupling (e.g., via HATU or EDC/NHS) to introduce the 5-chlorothiophene-2-carboxamido group.
- Microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and yield .
Purification is achieved through column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm.
Basic Question: How is the stereochemistry and three-dimensional conformation of this compound characterized?
Methodological Answer:
- X-ray crystallography is the gold standard for resolving absolute configuration and spatial arrangement, particularly for chiral centers in the tetrahydrothieno[2,3-c]pyridine ring .
- NMR spectroscopy (¹H, ¹³C, 2D NOESY) identifies diastereotopic protons and confirms conformational stability in solution .
- Density Functional Theory (DFT) calculations complement experimental data to model electronic and steric effects .
Advanced Question: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise due to:
- Purity variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via LC-MS and elemental analysis before testing .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) affect activity. Standardize protocols using OECD guidelines for reproducibility.
- Metabolic instability : Use microsomal stability assays (e.g., liver S9 fractions) to assess compound degradation under physiological conditions .
Advanced Question: What strategies are effective for optimizing solubility and formulation for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts (as in this compound) improve aqueous solubility. Test alternative counterions (e.g., mesylate, citrate) for enhanced bioavailability.
- Co-solvent systems : Use PEG-400 or cyclodextrins for stable suspensions in animal dosing .
- Nanoparticulate delivery : Encapsulate the compound in PLGA nanoparticles to prolong half-life and reduce toxicity .
Advanced Question: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce epimerization.
- Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura couplings to avoid thiophene ring decomposition .
- In-line monitoring : Use FTIR spectroscopy to track reaction progress and terminate at maximal conversion .
Basic Question: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
Advanced Question: How can researchers validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to putative targets (e.g., kinases, GPCRs).
- CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines.
- Metabolomic profiling : Apply LC-MS/MS to identify downstream metabolites and pathways affected .
Basic Question: What analytical techniques are critical for characterizing this compound’s stability?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via HPLC-DAD-ELSD .
- Karl Fischer titration : Quantify hygroscopicity and water content, which impact shelf life .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and polymorphic transitions .
Advanced Question: How can computational methods aid in designing derivatives with improved efficacy?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., SARS-CoV-2 Mpro).
- QSAR modeling : Train models on bioactivity data to prioritize substituents (e.g., replacing 5-chlorothiophene with fluorinated analogs) .
- ADMET prediction : SwissADME or ADMETLab 2.0 forecasts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Advanced Question: How should researchers resolve discrepancies between computational predictions and experimental data?
Methodological Answer:
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better match experimental conformations .
- Synchrotron radiation : High-resolution X-ray diffraction (≤1.0 Å) clarifies electron density maps for ambiguous regions .
- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and cross-validate with experimental IR/Raman spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
